[(5-Bromopyridin-2-yl)methyl]dimethylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(5-bromopyridin-2-yl)-N,N-dimethylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-11(2)6-8-4-3-7(9)5-10-8/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRJHRRQFVHPLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NC=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 5 Bromopyridin 2 Yl Methyl Dimethylamine
De Novo Synthetic Routes to the Core Pyridine (B92270) Framework of the Compound
The construction of the fundamental pyridine ring system can be approached through methods that build the heterocycle from acyclic precursors. One notable method is the condensation of acetaldehyde (B116499) and ammonia (B1221849) in the presence of an oxide catalyst, which can yield a mixture of 2- and 4-picolines (2-methylpyridine and 4-methylpyridine). Another route involves the condensation of acetone (B3395972) and acrylonitrile (B1666552) to produce 5-oxohexanenitrile, which can then be cyclized to form 2-picoline. wikipedia.org These de novo syntheses provide the basic pyridine scaffold, which then requires further functionalization to introduce the bromo and dimethylaminomethyl groups at the desired positions.
Approaches Utilizing Precursor Pyridines and Functionalization
A more common and often more direct strategy for synthesizing complex pyridines involves the modification of readily available pyridine precursors. This approach leverages the existing pyridine framework and introduces the required functional groups through a series of reactions.
Starting materials such as 2-aminopyridine (B139424), 2,5-dibromopyridine, and 2-methylpyridine (B31789) (2-picoline) are frequently employed. For instance, 2-aminopyridine can be a versatile precursor. A process starting with 2-aminopyridine involves N-acylation, followed by bromination and hydrolysis to yield 2-amino-5-bromopyridine (B118841). This intermediate is crucial as it correctly positions the bromine atom.
Similarly, 2,5-dibromopyridine can serve as a starting point. Through selective functionalization, one of the bromine atoms can be replaced or modified while retaining the other at the 5-position. Suzuki cross-coupling reactions, for example, can be used to introduce various aryl groups at one of the bromine positions, demonstrating the feasibility of selective reactions on such di-halogenated pyridines.
2-Methylpyridine is another key precursor. The methyl group at the 2-position can be functionalized to introduce the dimethylaminomethyl side chain, while the pyridine ring itself can be brominated at the 5-position.
Novel Reaction Pathways for Regioselective Bromination of Pyridine Systems
Achieving regioselective bromination is critical in the synthesis of [(5-Bromopyridin-2-yl)methyl]dimethylamine to ensure the bromine atom is introduced at the C-5 position. The nitrogen atom in the pyridine ring deactivates the ring towards electrophilic substitution and directs incoming electrophiles to the 3- and 5-positions.
Free radical bromination using N-bromosuccinimide (NBS) is a common method for brominating the side chain of methylpyridines. rsc.org However, for ring bromination, electrophilic substitution is typically required. The reactivity of methylpyridines towards NBS varies, with the order of reactivity being 4-methyl > 2-methyl > 3-methyl. rsc.org
For regioselective bromination of the pyridine ring itself, various methods have been developed. For instance, the bromination of 2-methylpyridine can yield a mixture of 3-bromo-2-methylpyridine and 5-bromo-2-methylpyridine. guidechem.com Separation of these isomers can be challenging. To achieve higher regioselectivity, directing group strategies or specific reaction conditions are often necessary. One approach involves the synthesis of 5-bromo-2-methylpyridine from 5-amino-2-methylpyridine via a Sandmeyer-type reaction. This is achieved by reacting 5-amino-2-methylpyridine with an acid to form a salt, followed by the addition of bromine and a sodium nitrite aqueous solution.
Functional Group Interconversion and Derivatization Approaches
Once the core 5-bromo-2-methylpyridine or a similarly functionalized pyridine framework is obtained, subsequent steps focus on introducing and modifying the necessary functional groups to arrive at the final product.
Amination Strategies for the Pyridine Moiety
Amination reactions are crucial for introducing nitrogen-containing functional groups onto the pyridine ring. While not directly leading to the target compound's side chain, these strategies are important in the synthesis of precursors like aminopyridines.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. This reaction can be employed to couple amines with aryl halides, including bromopyridines. For example, 2-bromo-6-methylpyridine can undergo Buchwald-Hartwig amination with diamines. mdpi.com
Copper-catalyzed amination reactions, such as the Ullmann condensation, provide an alternative to palladium-based methods. These reactions can be used for the amination of various bromopyridine derivatives. google.com For instance, 2,5-dibromopyridine can undergo selective amination. By modifying the reactivity of the carbon-halogen bond, amination can be directed to either the C-2 or C-5 position. guidechem.com
Microwave-assisted synthesis has also been shown to be a facile and efficient method for the synthesis of 3-amino-5-bromopyridine derivatives from 3,5-dibromopyridine and an aliphatic amine, avoiding the need for metal catalysts or harsh reaction conditions. prepchem.com
Targeted Halogenation at the Pyridine Ring
Targeted halogenation is a fundamental step in the synthesis of this compound, specifically to introduce the bromine atom at the 5-position.
As mentioned earlier, direct bromination of 2-methylpyridine can lead to a mixture of isomers. guidechem.com A more controlled approach involves starting with a precursor that allows for regioselective bromination. For example, starting with 2-amino-5-bromopyridine, which can be synthesized from 2-aminopyridine, ensures the bromine is correctly placed. acs.org
Another strategy involves the synthesis of 2-chloro-5-chloromethyl pyridine from 3-picoline through a one-step chlorination reaction using a supported palladium chloride catalyst. wikipedia.org While this introduces chlorine, similar principles of regioselective halogenation can be applied for bromination.
The synthesis of 2,5-dibromopyridine can be achieved from 2-aminopyridine through a modified Sandmeyer reaction, where the diazonium salt is treated with bromine.
Introduction and Modification of the Dimethylamine (B145610) Side Chain
The final key step in the synthesis is the introduction of the dimethylaminomethyl group at the 2-position of the 5-bromopyridine ring. This can be accomplished through several methods, typically starting from 5-bromo-2-methylpyridine or a derivative thereof.
One common approach is the radical bromination of the methyl group of 5-bromo-2-methylpyridine using N-bromosuccinimide (NBS) to form 2-(bromomethyl)-5-bromopyridine. This intermediate can then undergo nucleophilic substitution with dimethylamine to yield the final product, this compound. The reaction of 2-(bromomethyl)pyridine hydrobromide with various nucleophiles is a well-established method for introducing side chains. sigmaaldrich.com
An alternative route involves the oxidation of the methyl group of 5-bromo-2-methylpyridine to an aldehyde, forming 5-bromo-2-pyridinecarboxaldehyde. This aldehyde can then undergo reductive amination with dimethylamine. Reductive amination typically involves the formation of an iminium ion intermediate from the aldehyde and the secondary amine, which is then reduced in situ by a reducing agent such as sodium cyanoborohydride, sodium triacetoxyborohydride, or 2-picoline-borane complex to form the tertiary amine. merckmillipore.comkoreascience.kr
The direct reaction of 2-(chloromethyl)-5-bromopyridine with dimethylamine is another viable pathway. This nucleophilic substitution reaction provides a straightforward method to introduce the dimethylaminomethyl side chain.
Table 1: Summary of Synthetic Strategies
| Synthetic Stage | Key Precursor(s) | Key Reaction(s) | Target Intermediate/Product |
|---|---|---|---|
| Core Pyridine Framework | Acetaldehyde, Ammonia | Condensation | 2-Methylpyridine |
| Regioselective Bromination | 2-Methylpyridine | Electrophilic Bromination | 5-Bromo-2-methylpyridine |
| Regioselective Bromination | 2-Aminopyridine | Acylation, Bromination, Hydrolysis | 2-Amino-5-bromopyridine |
| Side Chain Introduction | 5-Bromo-2-methylpyridine | Radical Bromination (NBS) | 2-(Bromomethyl)-5-bromopyridine |
| Side Chain Introduction | 2-(Bromomethyl)-5-bromopyridine, Dimethylamine | Nucleophilic Substitution | This compound |
| Side Chain Introduction | 5-Bromo-2-pyridinecarboxaldehyde, Dimethylamine | Reductive Amination | This compound |
Optimization of Reaction Conditions and Synthetic Efficiency
The optimization of synthetic routes to produce this compound is crucial for improving yield, reducing costs, and ensuring process safety. Modern synthetic methodologies, including microwave-assisted techniques and the application of green chemistry principles, are at the forefront of these optimization efforts.
Microwave-Assisted Synthesis in this compound Chemistry
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products compared to conventional heating methods. nih.gov The use of microwave irradiation can significantly reduce reaction times, from hours or even days to mere minutes. nih.govnih.gov This rapid heating is due to the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to efficient and uniform heating. nih.gov
In the context of synthesizing bromopyridine derivatives and other heterocyclic compounds, microwave-assisted synthesis has been shown to be highly effective. nih.govmdpi.comrsc.org For instance, microwave irradiation has been successfully employed in the synthesis of various pyridine derivatives, resulting in increased reaction yields of 17–23% and drastically reduced reaction times. nih.gov While specific studies on the microwave-assisted synthesis of this compound are not extensively detailed in the public domain, the principles can be extrapolated from the synthesis of analogous structures. The synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines, for example, has been achieved in good to very good yields using a one-pot, metal-free, three-component reaction under microwave irradiation. rsc.org
The benefits of microwave-assisted synthesis are summarized in the table below:
| Feature | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours to days | Minutes to hours nih.gov |
| Yield | Often lower | Generally higher nih.gov |
| Energy Efficiency | Less efficient | More efficient nih.gov |
| Side Reactions | More prevalent | Often reduced |
These advantages make microwave-assisted synthesis a compelling approach for the efficient production of this compound and its derivatives.
Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize environmental impact and enhance safety. mdpi.com Microwave-assisted synthesis itself is considered a green chemistry approach due to its energy efficiency and potential to reduce or eliminate the use of hazardous solvents. mdpi.com
Key green chemistry principles applicable to the synthesis of bromopyridine derivatives include:
Use of Safer Solvents: The choice of solvent is critical. While polar aprotic solvents like DMF and DMSO are effective for many reactions involving pyridines, green chemistry encourages the use of more environmentally benign alternatives or even solvent-free conditions. mdpi.com Research has shown successful syntheses of heterocyclic compounds under solvent-free conditions, which significantly reduces waste. mdpi.com
Catalysis: The use of catalytic reagents is preferred over stoichiometric ones. For instance, palladium-catalyzed cross-coupling reactions are common in the synthesis of substituted pyridines. mdpi.com The development of highly active and reusable catalysts aligns with green chemistry principles.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. This reduces the generation of waste.
Energy Efficiency: As discussed, microwave-assisted synthesis is an energy-efficient method. nih.gov
By incorporating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.
Large-Scale Synthesis Considerations for Related Bromopyridine Derivatives
Scaling up the synthesis of bromopyridine derivatives from the laboratory to an industrial scale presents a unique set of challenges. acs.orgnih.gov Safety, cost-effectiveness, and process robustness are paramount. acs.org
When considering the large-scale synthesis of compounds like this compound, several factors must be addressed:
Raw Material Sourcing and Cost: The availability and cost of starting materials, such as 2,5-dibromopyridine or other precursors, are critical for the economic viability of a large-scale process.
Process Safety: The potential for runaway reactions, especially in exothermic steps, must be carefully managed. For example, the bromination of pyridines can be highly exothermic and require strict temperature control. chempanda.com Alternative, safer synthetic strategies may need to be developed for large-scale production to avoid hazardous reagents and conditions. acs.orgresearchgate.net
Reaction Work-up and Purification: Isolation and purification of the final product on a large scale can be challenging. Efficient extraction and crystallization procedures are necessary to obtain the desired purity. The choice of solvents for these steps also has significant environmental and cost implications.
Impurity Profiling: A thorough understanding of potential process-related impurities is essential for quality control in the final product. nih.gov This includes identifying and synthesizing potential by-products to develop analytical methods for their detection and control. nih.gov
The development of a practical and reliable large-scale synthesis often involves moving away from initial discovery routes to more robust and safer processes. acs.orgresearchgate.net For instance, a multi-step synthesis that is efficient on a lab scale might be redesigned to a more streamlined process for commercial production. acs.org
The following table outlines some key considerations for scaling up the synthesis of bromopyridine derivatives:
| Consideration | Laboratory Scale | Large Scale |
| Primary Goal | Proof of concept, yield | Cost, safety, throughput |
| Reagent Selection | Broad range acceptable | Focus on cost and safety |
| Solvent Volume | Less critical | Major cost and environmental factor |
| Purification | Chromatography common | Crystallization, distillation preferred |
| Safety Analysis | Basic hazard assessment | Detailed process safety management acs.org |
Ultimately, a successful scale-up requires a multidisciplinary approach, combining the expertise of organic chemists, chemical engineers, and analytical scientists to develop a safe, efficient, and economically viable manufacturing process.
Reactivity and Reaction Pathways of 5 Bromopyridin 2 Yl Methyl Dimethylamine
Electrophilic Aromatic Substitution Reactions of the Pyridine (B92270) Ring
The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. This inherent electronic property makes it significantly less reactive towards electrophilic aromatic substitution (EAS) compared to benzene. The nitrogen atom deactivates the ring, making reactions like nitration, halogenation, and sulfonation require harsh conditions. In acidic media, the pyridine nitrogen is often protonated, which further deactivates the ring to electrophilic attack.
The regiochemical outcome of EAS on a substituted pyridine ring is governed by the electronic properties of both the ring nitrogen and the existing substituents. For [(5-Bromopyridin-2-yl)methyl]dimethylamine, the ring contains two substituents: a bromo group at the C5 position and a dimethylaminomethyl group [-CH₂N(CH₃)₂] at the C2 position.
The Pyridine Nitrogen: The nitrogen atom strongly deactivates the ortho (C2, C6) and para (C4) positions through its inductive effect and by destabilizing the cationic Wheland intermediate that would form upon attack at these positions. Consequently, electrophilic substitution on an unsubstituted pyridine ring preferentially occurs at the meta (C3, C5) positions.
Bromo Group (C5): The bromine atom is a deactivating group due to its strong electron-withdrawing inductive effect (-I). However, it is also capable of donating electron density through resonance (+R effect) via its lone pairs. In aromatic systems, halogens are typically ortho, para-directing. As it is located at C5, it would direct incoming electrophiles to the C4 and C6 positions.
Dimethylaminomethyl Group (C2): The -CH₂N(CH₃)₂ group at the C2 position is an activating group. The methylene (B1212753) spacer prevents the nitrogen's lone pair from directly participating in ring resonance, but the group as a whole has an electron-donating inductive effect (+I), which activates the ring, particularly at the ortho (C3) and para (C5) positions relative to itself.
| Position | Effect of Pyridine N | Effect of 5-Bromo Group | Effect of 2-CH₂N(CH₃)₂ Group | Overall Likelihood |
|---|---|---|---|---|
| C3 | Deactivated (meta) | Deactivated (meta) | Activated (ortho) | Favorable |
| C4 | Deactivated (para) | Activated (ortho) | Deactivated (meta) | Possible |
| C6 | Deactivated (ortho) | Activated (para) | Steric Hindrance | Unfavorable |
The direct halogenation of pyridine derivatives via electrophilic aromatic substitution is an electronically challenging process that typically requires harsh conditions, such as high temperatures and the use of strong Lewis or Brønsted acids. nih.gov The mechanism follows the classical pathway for EAS.
Generation of the Electrophile: A strong electrophile, such as a bromonium ion (Br⁺), is generated. This is often achieved by reacting molecular bromine (Br₂) with a Lewis acid like iron(III) bromide (FeBr₃).
Br₂ + FeBr₃ → Br⁺[FeBr₄]⁻
Electrophilic Attack: The π-system of the pyridine ring acts as a nucleophile and attacks the electrophile. This step is the rate-determining step and is slow due to the electron-deficient nature of the pyridine ring. The attack forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. As discussed in the regioselectivity section, the attack will preferentially occur at the position most stabilized by the existing substituents, likely the C3 position.
Deprotonation: A weak base, such as the [FeBr₄]⁻ complex, removes a proton from the carbon atom that formed the new bond with the electrophile. This restores the aromaticity of the pyridine ring, yielding the final halogenated product.
Due to the deactivating nature of the pyridine ring, innovative strategies have been developed to facilitate halogenation under milder conditions. One such approach involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates, which temporarily transforms the electron-deficient pyridine into a more reactive, electron-rich alkene-like system. nih.gov
Nucleophilic Substitution Reactions at the Bromine Center
The bromine atom at the C5 position of this compound provides a versatile handle for synthetic transformations, most notably through nucleophilic substitution. While direct nucleophilic aromatic substitution (SₙAr) is possible, it typically requires strong nucleophiles and harsh conditions. A more powerful and widely used approach involves transition-metal catalysis.
Palladium- and nickel-catalyzed cross-coupling reactions have become indispensable tools for forming new carbon-carbon and carbon-heteroatom bonds. bohrium.commdpi.com In these reactions, the C-Br bond of this compound is activated by a low-valent metal catalyst (typically Pd(0) or Ni(0)), enabling its reaction with a wide array of organometallic reagents. beilstein-journals.orgrsc.org
The general catalytic cycle for these reactions involves three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond, forming a Pd(II) intermediate.
Transmetalation: An organometallic coupling partner (e.g., organoboron, organotin, or organozinc) transfers its organic group to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound (such as a boronic acid or boronic ester) in the presence of a base. tcichemicals.comlibretexts.orgnih.gov This reaction is highly valued for its mild conditions, functional group tolerance, and the low toxicity of its boron-containing reagents. nih.govnih.gov For this compound, this reaction allows for the introduction of various aryl, heteroaryl, vinyl, or alkyl groups at the 5-position.
A typical reaction involves treating the bromopyridine substrate with an arylboronic acid, a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base such as potassium carbonate or sodium carbonate in a solvent mixture like dioxane/water or toluene/ethanol. nih.govmdpi.com
| Coupling Partner | Catalyst | Base | Solvent | Typical Yield |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 75-95% |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene/EtOH | 80-98% |
| Thiophen-2-ylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 70-90% |
The Stille coupling utilizes organostannanes (organotin compounds) as the organometallic partner. wikipedia.orgorganic-chemistry.org While effective and tolerant of many functional groups, the toxicity of tin reagents is a significant drawback. organic-chemistry.orgthermofisher.com The reaction mechanism is analogous to the Suzuki coupling, involving a Pd(0)/Pd(II) catalytic cycle. wikipedia.org
The Negishi coupling employs organozinc reagents, which are more reactive than their boron and tin counterparts. wikipedia.orgorganic-chemistry.org This higher reactivity allows for couplings to occur under very mild conditions and can be used to couple alkyl groups, which can be challenging in other cross-coupling reactions. nih.gov The reaction is typically catalyzed by either palladium or nickel complexes. wikipedia.org The organozinc reagents are often prepared in situ from the corresponding organic halide. nih.gov The Negishi reaction is known for its high yields and excellent chemo- and regioselectivity. nih.govorgsyn.org
| Feature | Stille Coupling | Negishi Coupling |
|---|---|---|
| Organometallic Reagent | Organostannane (R-SnR'₃) | Organozinc (R-ZnX) |
| Catalyst | Pd(0) complexes | Pd(0) or Ni(0) complexes |
| Key Advantages | Reagents are stable to air and moisture; high functional group tolerance. thermofisher.com | High reactivity; mild conditions; good for sp³-sp² coupling. wikipedia.orgorgsyn.org |
| Key Disadvantages | Toxicity of tin compounds and byproducts. wikipedia.org | Reagents are sensitive to air and moisture. |
Transition-Metal-Catalyzed Cross-Coupling Methodologies
Transformations of the Dimethylamine (B145610) Side Chain
The tertiary dimethylamine group on the side chain offers a site for further functionalization, independent of the pyridine ring's bromo-substituent.
The lone pair of electrons on the nitrogen atom of the dimethylamine group makes it nucleophilic. It can react with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in an SN2 reaction to form a quaternary ammonium (B1175870) salt. d-nb.infomdpi.com This process is known as N-alkylation or quaternization. d-nb.info The reaction converts the neutral tertiary amine into a positively charged quaternary ammonium species. mdpi.com These reactions are typically carried out in a polar solvent. d-nb.info The formation of these salts can alter the physical properties of the molecule, such as its solubility.
While direct elimination is unlikely, the dimethylamine side chain can be transformed into a good leaving group to facilitate elimination reactions, leading to the formation of unsaturated pyridine derivatives like 5-bromo-2-vinylpyridine. One classic method to achieve this is the Hofmann elimination. This two-step process involves:
Quaternization: The dimethylamine is first treated with an excess of methyl iodide to form the corresponding quaternary ammonium iodide.
Elimination: The resulting salt is then treated with a strong base, such as silver oxide (Ag₂O) in water, followed by heating. The hydroxide (B78521) ion acts as the base, abstracting a proton from the carbon adjacent to the nitrogen, leading to the elimination of trimethylamine (B31210) and the formation of a double bond.
Alternative synthetic routes to vinylpyridines often involve the condensation of corresponding methylpyridines with formaldehyde (B43269). nih.gov
Metalation and Lithiation Strategies for Functionalization
Directed ortho-metalation (DoM) and halogen-metal exchange are powerful strategies for the regioselective functionalization of aromatic and heteroaromatic rings. researchgate.net For this compound, two primary pathways can be envisioned upon treatment with a strong organolithium base like n-butyllithium (n-BuLi) at low temperatures.
Halogen-Metal Exchange: The bromine atom at the C5 position can be swapped with lithium. This is a very fast and common reaction for aryl bromides, creating a lithiated pyridine species at the C5 position. This intermediate can then be quenched with various electrophiles (e.g., CO₂, aldehydes, TMSCl) to introduce a new functional group at that position.
Deprotonation (Lithiation): The substituents on the ring can direct the deprotonation of a specific C-H bond. The pyridine nitrogen and the side-chain group at C2 can direct lithiation to the C6 position.
The outcome often depends on the specific reaction conditions, such as the base used, the solvent, and the temperature. researchgate.net The competition between halogen-metal exchange and deprotonation is a key consideration in designing a synthetic strategy. In many cases with aryl bromides, halogen-metal exchange is significantly faster than deprotonation.
Regiocontrolled Deprotonation with Aminozincates
Deprotonative metalation is a key strategy for the functionalization of aromatic and heteroaromatic compounds. For bromopyridines, achieving regioselectivity can be challenging. However, the use of aminozincates has emerged as a powerful method for controlling the site of deprotonation. The choice of the aminozincate reagent can dramatically influence the reaction's regiochemistry, providing complementary methods for selective functionalization. rsc.orgrsc.org
Research by Kondo and colleagues demonstrated that the deprotonation of simple bromopyridines can be directed to various positions depending on the aminozincate base employed. rsc.org While specific studies on this compound are not detailed in the available literature, the principles derived from studies on simpler bromopyridines offer valuable insight into its potential reactivity. The dimethylaminomethyl group at the C-2 position is a known directing metalation group (DMG), which would be expected to direct deprotonation to the adjacent C-3 position. This directing effect would compete with the influence of the pyridine nitrogen and the bromine atom.
Two exemplary aminozincates, DA-zincate (derived from N,N-diisopropylamine) and TMP-zincate (derived from 2,2,6,6-tetramethylpiperidine), have shown distinct and complementary regioselectivities in the deprotonation of bromopyridines. For instance, in the case of 3-bromopyridine, lithiation with LDA followed by transmetalation with ZnCl₂ leads to deprotonation at the C-4 position. In contrast, using a TMP-based zincate can favor deprotonation at the C-2 position. rsc.org The intermediary bromopyridinylzincates formed are relatively stable, allowing for subsequent reactions with electrophiles. rsc.org
The table below summarizes the regioselective deprotonation of various bromopyridines using different metalating agents, illustrating the control exerted by the choice of reagent.
Table 1: Regioselective Deprotonation of Bromopyridines. Data sourced from Imahori et al. rsc.org
For this compound, the outcome of deprotonation with aminozincates would depend on the relative directing strengths of the C-2 dimethylaminomethyl group, the C-5 bromo group, and the pyridine nitrogen, as well as the specific zincate reagent used.
Halogen-Dance and Pyridyne Intermediates in Reactivity
The halogen dance is a base-catalyzed isomerization reaction where a halogen atom migrates from its original position on an aromatic or heteroaromatic ring to a new one. wikipedia.org This rearrangement is a powerful tool for accessing functionalization patterns that are difficult to achieve through conventional methods. wikipedia.orgwhiterose.ac.uk The reaction is typically initiated by deprotonation using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate a carbanionic species. wikipedia.org The driving force for the halogen migration is the formation of a more thermodynamically stable organometallic intermediate. wikipedia.org
In pyridine systems, the halogen dance has been observed for various bromo- and iodo-substituted derivatives. clockss.orgresearchgate.net The presence of directing metalation groups (DMGs) can significantly influence the initial site of deprotonation and the subsequent rearrangement pathway. clockss.org The dimethylaminomethyl substituent at the C-2 position of this compound can act as a DMG, potentially facilitating deprotonation at the C-3 position. This could initiate a sequence leading to the migration of the bromine atom from the C-5 position. Halogen dance reactions can result in 1,2-, 1,3-, and even 1,4-shifts of the halogen atom. clockss.org
Table 2: Examples of Halogen Dance Reactions in Pyridine Derivatives. Data sourced from Clark et al. and Duan et al. clockss.orgacs.org
In addition to the halogen dance, bromopyridines can undergo elimination reactions under strong basic conditions to form highly reactive pyridyne intermediates. wikipedia.org These species are the pyridine analogues of benzyne (B1209423) and can be trapped by various nucleophiles and dienes. wikipedia.orgchemistryviews.org For a 5-bromopyridine derivative, the formation of a 3,4-pyridyne or a 4,5-pyridyne intermediate is conceivable. Studies on 5-bromo-3,4-pyridyne have shown that substituents have a strong influence on the regioselectivity of nucleophilic addition, a phenomenon explained by the aryne distortion model. nih.gov An electron-withdrawing bromo substituent can polarize the pyridyne triple bond, directing incoming nucleophiles to a specific carbon atom. nih.gov
The reaction of this compound with a strong base like sodium amide could potentially lead to a 3,4-pyridyne intermediate via deprotonation at C-4 followed by elimination of HBr. The resulting pyridyne would be highly reactive, and its subsequent trapping would yield difunctionalized pyridine derivatives, offering a pathway to complex substituted heterocycles. chemistryviews.org
Applications of 5 Bromopyridin 2 Yl Methyl Dimethylamine in Complex Molecule Synthesis
Utilization as a Versatile Building Block for Diverse Heterocyclic Scaffolds
The bifunctional nature of [(5-Bromopyridin-2-yl)methyl]dimethylamine makes it an exemplary starting material for constructing a range of heterocyclic systems. The bromine atom serves as a handle for cross-coupling reactions, while the nitrogen atoms of the pyridine (B92270) and the dimethylamino group can act as nucleophiles or directing groups.
The 5-bromo substituent on the pyridine ring is a key functional group for derivatization, primarily through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling, in particular, offers a powerful method for forming carbon-carbon bonds. By reacting this compound with various arylboronic acids, a diverse library of 5-aryl-2-(dimethylaminomethyl)pyridine derivatives can be synthesized. This approach is well-established for related bromopyridine compounds, such as 5-bromo-2-methylpyridin-3-amine, which efficiently couples with a range of functionalized arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄. mdpi.com This highlights the general utility of the 5-bromopyridine scaffold in generating biaryl structures. mdpi.com
The reaction conditions for such transformations are typically mild and tolerant of various functional groups, making this a robust method for introducing molecular complexity. mdpi.com
Table 1: Representative Suzuki Cross-Coupling Reactions on Bromopyridine Scaffolds
| Starting Material | Coupling Partner (ArB(OH)₂) | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|---|
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | 2-Methyl-5-phenylpyridin-3-amine | Good | mdpi.com |
| N-[5-bromo-2-methylpyridin-3-yl]acetamide | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | N-[5-(4-methoxyphenyl)-2-methylpyridin-3-yl]acetamide | 85% | mdpi.com |
| N-[5-bromo-2-methylpyridin-3-yl]acetamide | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | N-[5-(4-fluorophenyl)-2-methylpyridin-3-yl]acetamide | 81% | mdpi.com |
This table showcases the versatility of the Suzuki reaction on a closely related 5-bromopyridine substrate, demonstrating the expected reactivity of this compound.
The structure of this compound serves as a precursor for the synthesis of fused heterocyclic systems, such as imidazo[1,2-a]pyridines. These scaffolds are of significant interest in medicinal chemistry. While the tertiary dimethylamino group is not directly suitable for cyclization, it can be readily modified or the parent compound can be synthesized from a precursor like 2-amino-5-bromopyridine (B118841). The reaction of a 2-aminopyridine (B139424) with α-haloketones is a classical method for constructing the imidazo[1,2-a]pyridine (B132010) core, where the initial step is the nucleophilic substitution of the halide by the pyridine nitrogen. rsc.org
Furthermore, modern synthetic methods have expanded this scope. For instance, copper-catalyzed oxidative cyclization reactions between 2-aminopyridines and compounds like cinnamaldehyde (B126680) derivatives can produce highly functionalized imidazo[1,2-a]pyridines. beilstein-journals.org The bromine atom on the starting material remains intact during such cyclizations, providing a handle for subsequent functionalization, leading to complex polyheteroarylated structures. beilstein-journals.orgmdpi.com
Role in Multi-Component Reactions (MCRs) for Scaffold Diversity
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. bohrium.combibliomed.org Derivatives of this compound, particularly those featuring a primary or secondary amine, are excellent candidates for such reactions.
For example, the three-component reaction between a 2-aminopyridine derivative, an aldehyde, and an isocyanide (the Groebke-Blackburn-Bienaymé reaction) is a well-established method for the rapid synthesis of 3-aminoimidazo[1,2-a]pyridines. rsc.orgresearchgate.net A 2-aminopyridine-5-boronic acid ester has been shown to be a versatile building block in this context, where the boronate group tolerates the Lewis acid-catalyzed cyclization and is then available for a subsequent Suzuki coupling, enabling the creation of diverse compound libraries in a one-pot sequence. rsc.org This demonstrates a powerful strategy where the core structure derived from this compound could be employed to generate significant molecular diversity.
Another relevant MCR involves the reaction of 2-aminopyridines with aldehydes and nitromethane, mediated by N-iodosuccinimide (NIS), to produce 3-nitroimidazo[1,2-a]pyridines under metal-free conditions. researchgate.net The resulting nitro group can be further reduced to an amine, providing another avenue for diversification.
Development of Novel Reagents and Catalysts from this compound Derivatives
The inherent structural features of this compound make it an attractive scaffold for the development of specialized chemical tools, including ligands for catalysis and precursors for functional materials.
The (pyridin-2-yl)methylamine motif is a classic bidentate ligand, capable of forming stable five-membered chelate rings with transition metals through coordination of the pyridine nitrogen and the side-chain amino nitrogen. researchgate.net This chelating ability is fundamental to its application in ligand design for homogeneous catalysis. nih.gov
Derivatives of this compound can serve as N,N'-bidentate ligands for various metals, including palladium, platinum, and iron. researchgate.netnih.govtcu.edu The electronic and steric properties of the resulting metal complexes can be fine-tuned by modifying the ligand structure. The bromine atom at the 5-position offers a convenient site for such modifications. For example, it can be replaced with other groups via cross-coupling to alter the electronic density on the pyridine ring, thereby influencing the catalytic activity of the metal center. nih.gov Palladium(II) complexes bearing pyridine-based ligands have demonstrated significant utility as precatalysts in Suzuki-Miyaura and Heck cross-coupling reactions. nih.gov The design of such ligands is crucial, as their properties must match the specific substrate and reaction type to achieve high efficiency. nih.gov
Table 2: Examples of Metal Complexes with Picolylamine-type Ligands
| Ligand | Metal Salt | Complex Type | Application | Reference |
|---|---|---|---|---|
| 2-Aminomethylpyridine (Picolylamine) | K₂PdCl₄ | [Pd(picolylamine)Cl₂] | Coordination Chemistry | researchgate.net |
| 2-Aminomethylpyridine (Picolylamine) | K₂PtCl₄ | [Pt(picolylamine)Cl₂] | Coordination Chemistry | researchgate.net |
| Substituted Pyridinophane (RPy2N2) | Cu(II) | [Cu(II)(RPy2N2)]²⁺ | SOD1 Mimic | tcu.edu |
| Substituted Pyridinophane (RPy2N2) | Fe(III)(OTf)₃ | [Fe(III)(RPy2N2)]³⁺ | Oxidation Catalyst | tcu.edu |
This table illustrates the formation of metal complexes from the core picolylamine scaffold present in this compound.
Conjugated polymers containing pyridine units are of great interest for applications in optoelectronic devices, such as light-emitting diodes (LEDs), due to their enhanced electron affinity and electron-transporting properties compared to all-benzene analogues. researchgate.net The 5-bromopyridine moiety is a key building block for the synthesis of these materials.
The bromine atom in this compound provides a reactive site for polymerization reactions, such as Suzuki or Stille polycondensation. For instance, monomers like 2-(5-bromopyridin-2-yl)-3-hexylthiophene can be polymerized using nickel-based catalysts to form regioregular conjugated polymers. nih.gov Similarly, dibrominated pyridine derivatives can be copolymerized with other aromatic monomers, such as fluorene (B118485) dibromide, via direct arylation or Heck coupling to produce well-defined alternating or random copolymers. rsc.orgnih.gov The incorporation of the pyridine ring into the polymer backbone significantly influences the material's optical and electronic properties, including its absorption and luminescence spectra. researchgate.netst-andrews.ac.uk The dimethylaminomethyl side group could further modulate solubility and film-forming characteristics of the resulting polymers.
Mechanistic Investigations and Theoretical Insights into 5 Bromopyridin 2 Yl Methyl Dimethylamine Reactivity
Computational Chemistry Approaches
Computational chemistry serves as a powerful tool for investigating the intricate details of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. For molecules like [(5-Bromopyridin-2-yl)methyl]dimethylamine, these approaches can model electronic structure, predict reaction pathways, and simulate molecular motion to build a comprehensive picture of reactivity.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. researchgate.netmdpi.com This method allows for the calculation of various molecular properties by modeling the electron density, providing a balance between accuracy and computational cost. researchgate.net DFT studies on pyridine (B92270) derivatives and related heterocyclic compounds typically employ functionals like B3LYP in combination with basis sets such as 6-311G(d,p) to optimize molecular geometries and calculate electronic properties. researchgate.netnih.gov
A primary application of DFT is the prediction of the feasibility and outcomes of chemical reactions by calculating their energetics. This involves determining the total energies of reactants, products, and intermediates. The difference in these energies reveals the reaction's enthalpy (ΔH), indicating whether a reaction is exothermic (releases energy) or endothermic (requires energy). For instance, theoretical studies on the reaction of CO2 with dimethylamine (B145610) clusters have used DFT to show that the cluster size is a key parameter in modulating the conversion, significantly decreasing the energy barrier for the rate-limiting step as the cluster size increases. nih.gov Similarly, by calculating the energies of different potential products, DFT can predict the most thermodynamically stable and likely outcome of a reaction involving this compound. Thermodynamic descriptors such as Bond Dissociation Energy (BDE), Ionization Potential (IP), and Proton Affinity (PA) can also be calculated to assess the molecule's susceptibility to different reaction types. mdpi.com
Beyond predicting outcomes, DFT is instrumental in mapping the entire reaction pathway, including the identification of transition states. vnu.edu.vn A transition state represents the highest energy point along a reaction coordinate, and its structure and energy (the activation energy barrier) are critical for understanding the reaction rate. Computational studies can model the step-by-step mechanism of a reaction, such as a nucleophilic substitution or a metal-catalyzed coupling reaction involving the bromo-substituent of this compound. Research on the reaction between methyl radicals and ethylamine, for example, successfully identified seven different transition states corresponding to various abstraction and substitution pathways, determining the most favorable reaction channel based on the calculated energy barriers. vnu.edu.vn This type of analysis provides a detailed mechanistic picture, clarifying how bonds are broken and formed during a chemical transformation.
Frontier Molecular Orbital (FMO) theory is a key concept within DFT that explains chemical reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or acidic character. youtube.com
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. researchgate.netripublication.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For pyridine-containing compounds, the HOMO is often localized on the pyridine ring and any electron-donating substituents, while the LUMO is distributed over the electron-accepting parts of the molecule. In this compound, the nitrogen of the dimethylamine group and the pyridine ring would contribute significantly to the HOMO, while the carbon-bromine bond and the pyridine ring would be features of the LUMO.
While specific DFT calculations for this compound are not widely published, data from the related compound 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine illustrates the typical outputs of such an analysis. nih.gov
| Parameter | Calculated Value (eV) |
|---|---|
| E HOMO | -3.1033 |
| E LUMO | -0.7442 |
| HOMO-LUMO Gap (ΔE) | 2.3591 |
This data represents calculated values for the structurally related compound 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine and serves to illustrate the parameters obtained from FMO analysis. nih.gov
Molecular Dynamics (MD) simulations provide a way to study the physical movements of atoms and molecules over time. nih.gov Unlike static DFT calculations, MD simulations offer dynamic insights into molecular behavior, including conformational changes, solvent interactions, and the stability of molecular complexes. mdpi.comnih.gov These simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that describes how the positions and velocities of the particles evolve. nih.gov
For this compound, MD simulations could be used to explore its conformational flexibility, particularly the rotation around the single bonds connecting the pyridine ring, the methylene (B1212753) group, and the dimethylamine moiety. Furthermore, simulations in different solvents would reveal how solvent molecules arrange around the compound and influence its preferred conformation and reactivity. While specific MD studies on this compound are not available, the technique is widely applied to understand drug-receptor interactions, protein folding, and material properties, demonstrating its versatility and power in chemical research. nih.govnih.gov
Density Functional Theory (DFT) Calculations for Electronic Structure
Kinetic Studies of this compound Reactions
Kinetic studies provide experimental data on the rates of chemical reactions, complementing the theoretical insights gained from computational chemistry. These studies measure how reaction rates are affected by factors such as reactant concentration, temperature, and the presence of catalysts. This information is crucial for understanding reaction mechanisms and optimizing reaction conditions.
For reactions involving this compound, kinetic analysis could be applied to quantify its reactivity in, for example, nucleophilic substitution reactions at the brominated position or reactions involving the dimethylamine group. Techniques such as spectroscopy can be used to monitor the concentration of reactants and products over time to determine the rate law and calculate the reaction rate coefficients.
To illustrate the type of data obtained from such experiments, kinetic studies on the reactions of similar N,N-dimethyl substituted amides with OH radicals have been conducted using relative kinetic techniques. researchgate.net
| Compound | OH Reaction Rate Coefficient (kOH) (cm3 molecule-1 s-1) |
|---|---|
| N-methylformamide | (0.86 ± 0.24) × 10-11 |
| N,N-dimethylformamide | (1.4 ± 0.3) × 10-11 |
| N,N-dimethylacetamide | (1.9 ± 0.3) × 10-11 |
This table shows experimentally determined rate coefficients for the gas-phase reaction of related amide compounds with the hydroxyl radical at 298 K, illustrating typical data from kinetic studies. researchgate.net Such data allows for the comparison of reactivity across different molecules and provides essential parameters for atmospheric and combustion chemistry models.
Spectroscopic Analysis for Elucidating Reaction Intermediates and Selectivity
Detailed spectroscopic analysis is a cornerstone of mechanistic chemistry, providing crucial insights into the transient species and complex pathways that govern chemical transformations. For reactions involving this compound, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy would be pivotal in identifying reaction intermediates and understanding the factors that dictate selectivity.
However, a comprehensive review of available scientific literature reveals a significant gap in research specifically detailing the use of these spectroscopic methods to elucidate reaction intermediates and selectivity for reactions directly involving this compound. While the principles of these techniques are broadly applicable, specific experimental data, such as NMR shifts of proposed intermediates or mass spectra of transient organometallic species involving this particular compound, are not present in published studies.
For instance, in hypothetical applications like palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), one would anticipate the use of in situ NMR spectroscopy to monitor the oxidative addition of the C-Br bond to a palladium(0) complex. This would involve tracking the disappearance of the starting material's signals and the appearance of new signals corresponding to an organopalladium intermediate. Similarly, Electrospray Ionization Mass Spectrometry (ESI-MS) could be employed to detect and characterize key catalytic species and intermediates in the reaction mixture.
In the context of directed ortho-lithiation, where the dimethylamine group could direct a strong base to deprotonate the C3 position of the pyridine ring, low-temperature NMR spectroscopy would be essential. By acquiring spectra at temperatures where the lithiated intermediate is stable, it would be possible to observe characteristic changes in the chemical shifts and coupling constants of the pyridine ring protons, confirming the position of lithiation and providing data on the intermediate's structure and aggregation state.
Although mechanistic studies on related pyridyl compounds and general reaction classes exist, the specific application and detailed findings of spectroscopic analysis for this compound remain an area for future investigation. The generation of detailed research findings and data tables, as requested, is contingent on the availability of such primary research, which is currently not found in the public domain.
Future Directions and Emerging Research Avenues for 5 Bromopyridin 2 Yl Methyl Dimethylamine
Sustainable and Green Chemistry Approaches in its Synthesis and Transformations
The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to reduce environmental impact through the use of safer reagents, minimizing waste, and improving energy efficiency. Future research into the synthesis of [(5-Bromopyridin-2-yl)methyl]dimethylamine and its subsequent transformations is expected to align with these principles.
Current synthetic routes to similar 2-amino-5-bromopyridine (B118841) derivatives often rely on multi-step processes involving acylation, bromination, and hydrolysis of 2-aminopyridine (B139424). researchgate.net These traditional methods can generate significant waste and utilize hazardous reagents. Emerging research is likely to explore more sustainable alternatives. For instance, the use of less hazardous brominating agents, such as phenyltrimethylammonium (B184261) tribromide in solvents like dichloromethane (B109758) or trichloromethane, presents a milder and potentially more selective approach. researchgate.net
Further advancements could involve the adoption of catalyst-free methodologies or the use of heterogeneous catalysts that can be easily recovered and reused. wordpress.commdpi.com One-pot multicomponent reactions, which combine several synthetic steps into a single operation, represent a highly efficient strategy for constructing complex molecules like derivatives of this compound, significantly reducing solvent usage and purification steps. mdpi.com The exploration of alternative energy sources, such as microwave irradiation, has already shown promise in accelerating the synthesis of N-heterocycles while often leading to cleaner reactions and higher yields in shorter timeframes. mdpi.com
Future synthetic strategies could also focus on replacing volatile organic solvents with greener alternatives like N-butylpyrrolidinone, which is considered a safer substitute for reprotoxic solvents such as N-methylpyrrolidinone (NMP). wordpress.com
Table 1: Comparison of Traditional vs. Potential Green Synthesis Approaches
| Feature | Traditional Synthesis | Potential Green Approaches |
| Brominating Agent | Liquid Bromine | Phenyltrimethylammonium tribromide, Hexamethylenetetramine-bromine |
| Catalysis | Stoichiometric reagents | Heterogeneous catalysts, Catalyst-free methods |
| Reaction Type | Multi-step synthesis | One-pot multicomponent reactions |
| Energy Source | Conventional heating | Microwave irradiation |
| Solvents | Volatile organic compounds (VOCs) | Greener solvents (e.g., N-butylpyrrolidinone), Solvent-free conditions |
Expanding its Scope in Novel Organic Synthesis Methodologies
The bifunctional nature of this compound, with its pyridine (B92270) nitrogen and the dimethylamino group, makes it an excellent candidate for use as a bidentate ligand in transition metal catalysis. The development of novel palladium-catalyzed cross-coupling reactions is a particularly promising avenue.
The "this compound" moiety can coordinate with a metal center, such as palladium, to form stable complexes. These complexes can then act as catalysts for a variety of cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira reactions. psu.eduresearchgate.net The bromine atom on the pyridine ring serves as a handle for these transformations, allowing for the introduction of a wide range of aryl, alkyl, and alkynyl groups.
Research in this area will likely focus on designing and synthesizing novel palladium complexes of this compound and evaluating their catalytic activity. Key areas of investigation will include optimizing reaction conditions to achieve high yields and selectivity, as well as exploring the substrate scope of these new catalytic systems. For example, the development of phosphine-free palladium catalysts is a significant trend, and the nitrogen-based chelation offered by this compound could be highly advantageous. psu.edu
Furthermore, the application of these novel catalytic systems in the synthesis of complex, biologically active molecules and pharmaceuticals is a significant future direction. researchgate.net The ability to functionalize the pyridine core in a controlled and efficient manner is of great interest to the pharmaceutical and agrochemical industries.
Table 2: Potential Catalytic Applications in Cross-Coupling Reactions
| Cross-Coupling Reaction | Reactants | Potential Product |
| Suzuki-Miyaura | This compound + Arylboronic acid | [(5-Arylpyridin-2-yl)methyl]dimethylamine |
| Heck | This compound + Alkene | [(5-Alkenylpyridin-2-yl)methyl]dimethylamine |
| Sonogashira | This compound + Terminal alkyne | [(5-Alkynylpyridin-2-yl)methyl]dimethylamine |
| Buchwald-Hartwig | This compound + Amine | [5-(Amino)pyridin-2-yl]methyl]dimethylamine |
Advanced Functional Material Design Based on its Derivatives
The ability of this compound and its derivatives to act as ligands for a variety of metal ions opens up exciting possibilities in the field of materials science, particularly in the design of coordination polymers and metal-organic frameworks (MOFs). researchgate.net
By reacting derivatives of this compound with different metal salts, it is possible to construct one-, two-, or three-dimensional coordination polymers. The properties of these materials, such as their porosity, luminescence, and magnetic behavior, can be tuned by carefully selecting the metal ion and modifying the organic ligand.
For instance, the bromine atom can be replaced with other functional groups through the cross-coupling reactions mentioned previously. Introducing functionalities capable of hydrogen bonding or π-π stacking can influence the self-assembly of the resulting coordination polymers, leading to novel network architectures. researchgate.net
Future research will likely focus on the synthesis and characterization of new coordination polymers based on this scaffold. Potential applications for these materials include gas storage and separation, sensing, and catalysis. The incorporation of the pyridine nitrogen atom within the polymer framework could also impart interesting photophysical properties, making these materials candidates for use in luminescent devices.
Table 3: Potential Functional Materials and Applications
| Material Type | Building Blocks | Potential Properties | Potential Applications |
| Coordination Polymers | [(5-Functionalized-pyridin-2-yl)methyl]dimethylamine + Metal Ions (e.g., Zn²⁺, Cu²⁺, Co²⁺) | Porosity, Luminescence, Magnetic properties | Gas storage, Sensing, Catalysis |
| Metal-Organic Frameworks (MOFs) | [(5-Carboxy-pyridin-2-yl)methyl]dimethylamine + Metal Clusters | High surface area, Tunable pore size | Carbon capture, Drug delivery, Separation |
| Luminescent Materials | Coordination complexes with lanthanide ions (e.g., Eu³⁺, Tb³⁺) | Strong light emission, Long lifetimes | OLEDs, Bio-imaging, Anti-counterfeiting |
Q & A
Basic Question
- ¹H NMR :
- Pyridine protons resonate at δ 7.5–8.5 ppm.
- Dimethylamine groups show singlets at δ 2.2–2.5 ppm.
- Methylenic protons (CH₂) appear as triplets near δ 3.8–4.2 ppm due to coupling with adjacent N and Br substituents .
- IR :
- Mass Spectrometry : Molecular ion peaks at m/z 229 (M⁺ for C₈H₁₀BrN₂) with fragmentation patterns confirming bromine loss .
What strategies optimize regioselectivity in bromination steps for pyridine derivatives like this compound?
Advanced Question
Regioselectivity in bromination is influenced by:
- Directing Groups : The dimethylamine group at the 2-position directs bromination to the 5-position via resonance stabilization of the intermediate σ-complex .
- Reagents : NBS with catalytic H₂SO₄ in THF ensures selective para-bromination .
- Temperature : Low temperatures (−20°C to 0°C) minimize electrophilic attack at competing sites .
Data Table :
| Bromination Agent | Solvent | Temp (°C) | Yield (%) | Regioselectivity (5-Br:3-Br) |
|---|---|---|---|---|
| NBS | THF | 0 | 85 | 95:5 |
| Br₂ | DCM | 25 | 60 | 70:30 |
How do electronic effects of the dimethylamine group impact the compound’s reactivity in cross-coupling reactions?
Advanced Question
The dimethylamine group acts as an electron-donating substituent, altering the electronic environment of the pyridine ring:
- Hammett Parameters : σₚ values for dimethylamine (−0.83) indicate strong electron donation, increasing electron density at the 5-position and facilitating oxidative addition in Suzuki couplings .
- Catalytic Effects : In Pd-mediated reactions, the dimethylamine group stabilizes transition states via coordination, improving yields of biaryl products .
Contradiction Note : Some studies report reduced reactivity in Buchwald-Hartwig aminations due to steric hindrance from the methyl groups .
What are the challenges in analyzing dimerization kinetics of this compound, and how can they be mitigated?
Advanced Question
Dimerization is a common side reaction during synthesis or storage:
- Mechanism : Proceeds via nucleophilic attack of the amine on the brominated pyridine, forming bridged dimers .
- Kinetic Analysis : Use ¹H NMR to track dimer formation over time. Rate constants (k) follow second-order kinetics in polar solvents .
Mitigation Strategies : - Add steric hindrance (e.g., bulkier amines) to block dimerization pathways .
- Store the compound in anhydrous solvents (e.g., DMF) at −20°C to slow reactivity .
How can crystallography resolve structural ambiguities in this compound derivatives?
Advanced Question
Single-crystal X-ray diffraction (SCXRD) provides atomic-level insights:
- Key Parameters :
- Case Study : For the related compound 5-bromo-2-methoxyphenylpyridine, SCXRD confirmed planar geometry and intermolecular Br–O interactions influencing crystal packing .
What computational methods predict the biological activity of this compound analogs?
Advanced Question
- QSAR Models : Use Hammett constants (σ) and DFT-calculated electron densities to correlate substituent effects with antimicrobial activity .
- Docking Studies : Simulate interactions with bacterial enzyme targets (e.g., DNA gyrase) to prioritize analogs for synthesis .
Data Table :
| Analog Substituent | logP | IC₅₀ (µM) | Predicted Activity (QSAR) |
|---|---|---|---|
| 5-Br, 2-N(CH₃)₂ | 1.2 | 12.3 | High |
| 5-Cl, 2-NH₂ | 0.8 | 45.6 | Moderate |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
